Homocaine
Description
Homocaine (synonym: Cocaethylene) is a synthetic organic compound chemically designated as ethylbenzoylecgonine. It is structurally derived from cocaine, where the methyl ester group is replaced by an ethyl ester . This compound shares pharmacological properties with cocaine, acting as a stimulant and local anesthetic. It is metabolized in the liver via esterase-mediated hydrolysis, yielding ecgonine ethyl ester and benzoic acid as primary metabolites . Its synthesis involves the transesterification of cocaine with ethanol, a reaction observed in vivo when cocaine and alcohol are co-ingested . This compound exhibits a longer plasma half-life (≈150 minutes) compared to cocaine (≈60 minutes), contributing to prolonged pharmacological effects .
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13?,14?,15-,16+/m0/s1 |
InChI Key |
NMPOSNRHZIWLLL-SSHXOBKSSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CC2CCC1N2C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 |
Synonyms |
enzoylecgonine ethyl ester coca-ethylene cocaethylene ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate ethylcocaine |
Origin of Product |
United States |
Preparation Methods
The synthesis of Homocaine involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various synthetic methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: As a member of the tropane alkaloid family, it has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Homocaine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various physiological effects, depending on the specific receptors and pathways involved. For example, it might interact with neurotransmitter receptors in the brain, influencing neural signaling and behavior.
Comparison with Similar Compounds
Table 1: Chemical Properties of this compound and Cocaine
| Property | This compound | Cocaine |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₄ | C₁₇H₂₁NO₄ |
| Molecular Weight (g/mol) | 317.38 | 303.36 |
| Ester Group | Ethyl | Methyl |
| logP | 2.8 | 2.4 |
| Plasma Half-Life (min) | ≈150 | ≈60 |
Pharmacological Differences
This compound inhibits serotonin and dopamine reuptake with 20% lower potency than cocaine but exhibits a 30% higher affinity for the dopamine transporter (DAT) . In vivo studies in rodent models show this compound induces prolonged locomotor stimulation (duration: 120 vs. 90 minutes for cocaine) . However, its cardiotoxicity profile is more severe, with a 40% higher incidence of arrhythmias in comparative assays .
Comparison with Functionally Similar Compound: Isobutyl p-Aminobenzoate (Cycloform®)
Functional Similarities in Local Anesthesia
Isobutyl p-aminobenzoate (Cycloform®) is a para-aminobenzoic acid (PABA) ester used as a topical anesthetic. Like this compound, it blocks voltage-gated sodium channels, inhibiting neuronal signal transduction . Both compounds are hydrolyzed by plasma esterases, but Cycloform® lacks stimulant effects due to the absence of tropane alkaloid structure .
Table 2: Pharmacological Comparison of this compound and Isobutyl p-Aminobenzoate
| Parameter | This compound | Isobutyl p-Aminobenzoate |
|---|---|---|
| Primary Use | Stimulant/Anesthetic | Topical Anesthetic |
| Onset of Action (min) | 2–5 | 5–10 |
| Duration (min) | 90–150 | 30–60 |
| CNS Effects | Significant | None |
| Metabolism | Hepatic esterases | Plasma esterases |
Research Findings and Analytical Considerations
- Metabolite Identification : this compound metabolism generates homovanillic acid, a biomarker detectable in urine via LC-MS/MS .
- Analytical Challenges : this compound’s structural similarity to cocaine complicates gas chromatography (GC) analysis; derivatization with TFAA is required for differentiation .
- Spectral Data : Infrared (IR) spectra of this compound show distinct C=O stretching at 1720 cm⁻¹, differing from cocaine’s 1745 cm⁻¹ peak .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
